molecular formula C16H23N3O4 B4007277 3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide

Cat. No.: B4007277
M. Wt: 321.37 g/mol
InChI Key: YEPRRXQOVLEANI-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide is an organic compound with the molecular formula C17H25N3O4. This compound is characterized by the presence of a nitrophenyl group, an amide linkage, and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 3-amino-4-nitrophenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbutanoyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[3-(3-methylbutanoylamino)propyl]butanamide
  • 3-methyl-N-[(3-methylbutanoylamino)(3-nitrophenyl)methyl]butanamide
  • 3-methyl-N-[(3-methylbutanoylamino)(4-nitrophenyl)methyl]butanamide

Uniqueness

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide is unique due to the presence of both a nitrophenyl group and an amide linkage, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-10(2)7-15(20)17-12-5-6-14(19(22)23)13(9-12)18-16(21)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPRRXQOVLEANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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